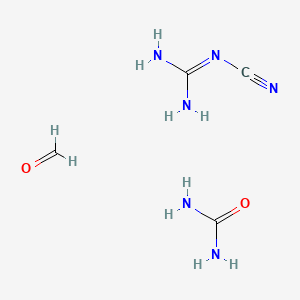
2-Cyanoguanidine;formaldehyde;urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoguanidine;formaldehyde;urea is a compound with the molecular formula C₄H₁₀N₆O₂. It is a polymer formed by the reaction of urea, cyanoguanidine, and formaldehyde. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoguanidine;formaldehyde;urea typically involves the reaction of urea, cyanoguanidine, and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the polymerization process. The reaction conditions, such as temperature and time, are optimized to achieve the desired polymer structure .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure the formation of the polymer with the desired properties. The final product is then purified and dried for further use .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyanoguanidine;formaldehyde;urea undergoes various chemical reactions, including:
Condensation Reactions: The compound can undergo further polymerization through condensation reactions with other aldehydes or amines.
Hydrolysis: In the presence of water and acidic or basic conditions, the polymer can hydrolyze to form its monomeric units.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes and amines, with reaction conditions involving elevated temperatures and acidic or basic catalysts.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis of the polymer.
Major Products Formed
The major products formed from these reactions include various derivatives of guanidine and urea, which can have applications in different fields such as agriculture and pharmaceuticals .
Aplicaciones Científicas De Investigación
2-Cyanoguanidine;formaldehyde;urea has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other guanidine derivatives and polymers.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Mecanismo De Acción
The mechanism of action of 2-Cyanoguanidine;formaldehyde;urea involves its ability to form hydrogen bonds and interact with various biological molecules. The guanidine moiety in the compound is highly basic and can form stable complexes with DNA and proteins. This interaction can lead to the inhibition of certain enzymes and pathways, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
Guanidine: A simpler compound with similar basic properties but lacks the polymeric structure of 2-Cyanoguanidine;formaldehyde;urea.
Uniqueness
This compound is unique due to its polymeric nature, which imparts distinct physical and chemical properties. Its ability to form stable complexes with various molecules makes it valuable in both industrial and scientific applications .
Propiedades
Número CAS |
27968-41-8 |
|---|---|
Fórmula molecular |
C4H10N6O2 |
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
2-cyanoguanidine;formaldehyde;urea |
InChI |
InChI=1S/C2H4N4.CH4N2O.CH2O/c3-1-6-2(4)5;2-1(3)4;1-2/h(H4,4,5,6);(H4,2,3,4);1H2 |
Clave InChI |
ODMACUQPZFBVCI-UHFFFAOYSA-N |
SMILES |
C=O.C(#N)N=C(N)N.C(=O)(N)N |
SMILES canónico |
C=O.C(#N)N=C(N)N.C(=O)(N)N |
Key on ui other cas no. |
27968-41-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















